![molecular formula C8H16ClNO2 B15300486 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the spirocyclic family, which is characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the structure makes it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of solvents like 1,4-dioxane and catalysts such as lithium hydroxide (LiOH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry and continuous processing can enhance the efficiency and yield of the production process. These methods also help in minimizing the need for chromatographic purifications, making the process more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reaction conditions often involve specific temperatures and pH levels to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar nitrogen-containing bicyclic structure but differs in its ring fusion and functional groups.
Spirocyclic Oxindoles: These compounds have a spirocyclic structure but contain an indole moiety instead of the azaspiro framework.
Uniqueness
7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This unique combination of features makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
7-(methoxymethyl)-5-oxa-2-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-3-7-2-8(11-4-7)5-9-6-8;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
HLEGBAOXYDWSLV-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CC2(CNC2)OC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
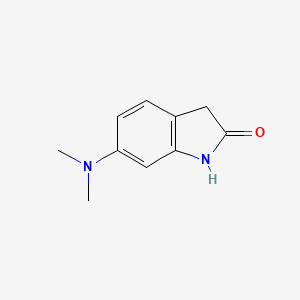
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
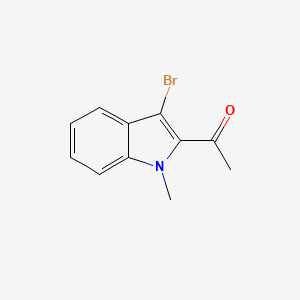
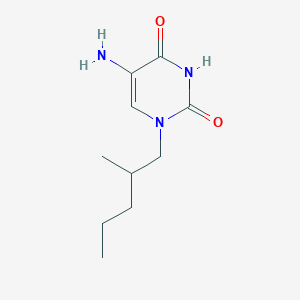
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
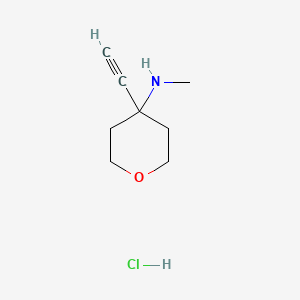
![3-[6-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15300446.png)
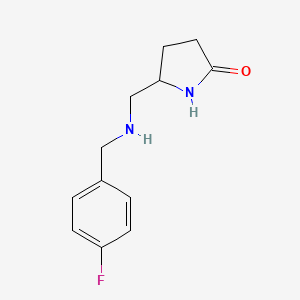
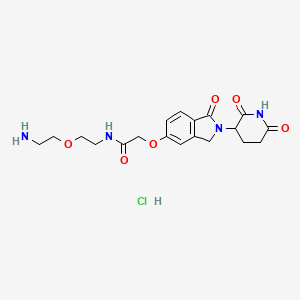
![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
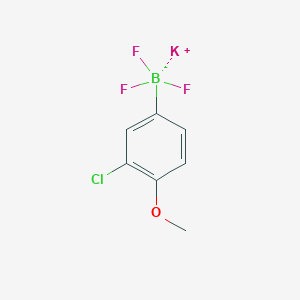
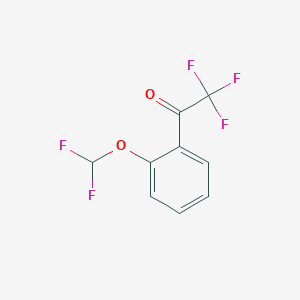
![tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B15300482.png)
